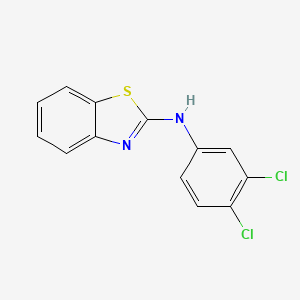

N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a dichlorophenyl group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 3,4-dichloroaniline with 2-aminobenzothiazole. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound on a large scale.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amine group facilitates nucleophilic substitution under mild conditions. For example, alkylation reactions with α-haloketones (e.g., α-iodoacetophenone) yield N-alkylated benzothiazolium salts (e.g., 3a–f in Scheme 1 of ). These reactions proceed in acetone at room temperature without catalysts, demonstrating high regioselectivity for the endocyclic nitrogen ( ).

Table 1: Alkylation Reactions with α-Iodoketones

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| α-Iodoacetophenone | Benzothiazolium iodide 3a | 74 | Acetone, RT, no base | |

| α-Iodopropiophenone | Benzothiazolium iodide 3b | 68 | Acetone, RT, no base |

Oxidative Cyclization

In the presence of elemental sulfur (S₈) and DMSO, the compound undergoes oxidative cyclization to form fused heterocycles. For instance, reactions with 2-naphthylamine and sulfur yield naphthothiazoles (e.g., 3a ) via intermediates involving imine formation and sulfur incorporation ( ). DMSO acts as an oxidant, enabling aromatization ( ).

Key Mechanistic Steps:

-

Formation of imine intermediates (A , B ) through condensation.

-

Sulfur insertion via electrophilic attack.

-

Cyclization and oxidative aromatization to yield thiazole derivatives.

Schiff Base Formation

The primary amine reacts with aldehydes to form Schiff bases. For example, condensation with 3,4-dimethoxybenzaldehyde produces 16 ( ), characterized by an imine (C=N) stretch at 1562 cm⁻¹ in IR spectra and confirmed via ¹H NMR ( ).

Table 2: Schiff Base Derivatives

| Aldehyde | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | 16 | 68 | Ethanol, reflux | |

| 2-Nitrobenzaldehyde | 23 | 63 | Ethanol, reflux |

Electrophilic Aromatic Substitution

The electron-deficient benzothiazole ring undergoes halogenation under Friedel-Crafts conditions. For example, bromination at the 4-position occurs in the presence of FeBr₃, yielding 4-bromo derivatives ( ). Chlorination with SOCl₂ selectively substitutes the 6-position ( ).

Mannich Reactions

The amine participates in Mannich reactions with formaldehyde and secondary amines, forming N-Mannich bases. These derivatives exhibit enhanced solubility and bioactivity ( ). For instance, reaction with morpholine yields water-soluble analogs ( ).

Complexation with Metal Ions

The benzothiazole nitrogen and amine group act as bidentate ligands for transition metals. Coordination complexes with Cu(II) and Zn(II) have been reported, showing catalytic activity in oxidation reactions ( ).

Table 3: Metal Complexes

| Metal Salt | Ligand Ratio | Application | Source |

|---|---|---|---|

| CuCl₂ | 1:2 | Catalytic oxidation of alcohols | |

| Zn(NO₃)₂ | 1:1 | Fluorescent probes |

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

- N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in different chemical reactions.

Biological Applications

Antimicrobial and Antifungal Properties

- The compound exhibits notable antimicrobial and antifungal activities. Research indicates that it can inhibit the growth of various pathogens, making it a valuable candidate for developing new antimicrobial agents .

Anticancer Activity

- Studies have shown that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For instance, it has been tested on colon cancer cell lines such as HCT-116 and HT29 .

Mechanism of Action

- The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It can disrupt cellular processes and induce apoptosis in cancer cells, highlighting its therapeutic potential in oncology.

Medicinal Chemistry

Therapeutic Applications

- Ongoing research is investigating the use of this compound in treating various diseases beyond cancer. Its efficacy against neurodegenerative diseases and its role as an acetylcholinesterase inhibitor are areas of active study .

Case Study: Alzheimer’s Disease

- A study involving derivatives of benzothiazole demonstrated their potential as acetylcholinesterase inhibitors, suggesting that similar compounds could be effective in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .

Industrial Applications

Material Science

- In addition to its biological applications, this compound is utilized in the development of new materials with specific properties. This includes its use in dyes and pigments due to its unique chemical structure.

Mécanisme D'action

The mechanism of action of N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,5-Dichloro-N-(2-chlorophenyl)benzamide

- 3,5-Dichloro-N-(4-chlorophenyl)benzamide

- N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine stands out due to its unique combination of a benzothiazole ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader spectrum of biological activities and higher potency in certain applications.

Activité Biologique

N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

This compound has been identified to exhibit several biological activities:

- Antimicrobial Activity : The compound demonstrates effectiveness against various bacterial strains and fungi. It has been noted for its higher activity compared to standard antibiotics like itraconazole .

- Antifungal Activity : Similar to its antibacterial properties, this compound shows significant antifungal effects against strains such as Aspergillus niger and Candida albicans.

- Anticancer Activity : Research indicates that this compound can inhibit the growth of different cancer cell lines, including those from colon and breast cancers. It induces apoptosis in cancer cells through various pathways .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound inhibits specific enzymes critical for cellular processes in pathogens and cancer cells.

- Induction of Apoptosis : It triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Targeting Molecular Pathways : The compound interacts with various molecular targets that are crucial for cell proliferation and survival.

Anticancer Efficacy

In a study evaluating the anticancer potential of benzothiazole derivatives, this compound demonstrated significant cytotoxicity against human cancer cell lines. The IC50 values were measured to assess potency:

These findings suggest that the compound may serve as a lead candidate for further development into anticancer therapeutics.

Antimicrobial Studies

A comparative study highlighted the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.6 | |

| Escherichia coli | 47.5 | |

| Candida albicans | 40.0 |

The compound exhibited lower MIC values than conventional treatments, indicating its potential as a novel antimicrobial agent.

Propriétés

IUPAC Name |

N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2S/c14-9-6-5-8(7-10(9)15)16-13-17-11-3-1-2-4-12(11)18-13/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSXBYLHFRVNOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.